molecular formula C14H14F3NO3 B8327139 5-Cyclohex-1-enyl-6-(2,2,2-trifluoroethoxy)nicotinic acid

5-Cyclohex-1-enyl-6-(2,2,2-trifluoroethoxy)nicotinic acid

Cat. No.: B8327139
M. Wt: 301.26 g/mol
InChI Key: GXCCUBJIBPAAQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclohex-1-enyl-6-(2,2,2-trifluoroethoxy)nicotinic acid is a useful research compound. Its molecular formula is C14H14F3NO3 and its molecular weight is 301.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H14F3NO3

Molecular Weight

301.26 g/mol

IUPAC Name

5-(cyclohexen-1-yl)-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C14H14F3NO3/c15-14(16,17)8-21-12-11(9-4-2-1-3-5-9)6-10(7-18-12)13(19)20/h4,6-7H,1-3,5,8H2,(H,19,20)

InChI Key

GXCCUBJIBPAAQY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=C(N=CC(=C2)C(=O)O)OCC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Cyclohex-1-enyl-6-(2,2,2-trifluoroethoxy)nicotinic acid methylester (0.03 g, 95.2 μmol) was combined with THF (0.3 mL) and water (0.15 mL) to give a light yellow solution. Lithium hydroxide hydrate (7.99 mg, 190 μmol) was added under argon. The reaction mixture was stirred at room temperature overnight, poured into 2 mL 2 M HCl and extracted with i-propyl acetate (2×20 mL). The organic layers were combined, dried with Na2SO4 and concentrated in vacuo to give the title compound (30 mg, quant) as white solid that was used in the subsequent reactions without further purification; MS (ESI) 300.2 (M−H)−.
Name
5-Cyclohex-1-enyl-6-(2,2,2-trifluoroethoxy)nicotinic acid methylester
Quantity
0.03 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Name
Lithium hydroxide hydrate
Quantity
7.99 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.15 mL
Type
solvent
Reaction Step Five

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